N-(6-Chloro-2,1-benzisothiazol-3-yl)-2-methylpropanamide
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Overview
Description
N-(6-Chloro-2,1-benzisothiazol-3-yl)-2-methylpropanamide is a chemical compound with a molecular structure that includes a benzisothiazole ring substituted with a chlorine atom and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2,1-benzisothiazol-3-yl)-2-methylpropanamide typically involves the reaction of 6-chloro-2,1-benzisothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2,1-benzisothiazol-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom on the benzisothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzisothiazoles depending on the nucleophile used.
Scientific Research Applications
N-(6-Chloro-2,1-benzisothiazol-3-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2,1-benzisothiazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(6-Chloro-2,1-benzisothiazol-3-yl)decanamide: Contains a decanamide group, making it more hydrophobic.
Uniqueness
N-(6-Chloro-2,1-benzisothiazol-3-yl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the 2-methylpropanamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
98447-35-9 |
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Molecular Formula |
C11H11ClN2OS |
Molecular Weight |
254.74 g/mol |
IUPAC Name |
N-(6-chloro-2,1-benzothiazol-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-6(2)10(15)13-11-8-4-3-7(12)5-9(8)14-16-11/h3-6H,1-2H3,(H,13,15) |
InChI Key |
APKPPHZLBGKBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2C=CC(=CC2=NS1)Cl |
Origin of Product |
United States |
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